5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one
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Overview
Description
5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one is a heterocyclic compound that contains both a thiophene ring and a benzoimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one typically involves the condensation of thiophene-2-carbaldehyde with 1,2-diaminobenzene, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-carbaldehyde share the thiophene ring structure.
Benzoimidazole derivatives: Compounds such as 2-aminobenzimidazole and 5-nitrobenzimidazole share the benzoimidazole ring structure.
Uniqueness
5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one is unique due to the combination of both thiophene and benzoimidazole rings in its structure. This dual-ring system imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(thiophen-2-ylmethylamino)-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-12-14-10-4-3-8(6-11(10)15-12)13-7-9-2-1-5-17-9/h1-6,13H,7H2,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRKTPVKHSGJLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340674 |
Source
|
Record name | 5-{[(Thiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384858-25-7 |
Source
|
Record name | 5-{[(Thiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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